molecular formula C18H17N3O2 B2979622 Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903032-29-0

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2979622
CAS No.: 1903032-29-0
M. Wt: 307.353
InChI Key: DMCLDFSCQIVNEO-UHFFFAOYSA-N
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Description

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic methanone derivative featuring an indolizine core linked via a carbonyl group to a pyrrolidine ring substituted with a pyridinyloxy moiety.

Properties

IUPAC Name

indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCLDFSCQIVNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes . This method leverages the cleavage of C–F bonds to construct the indolizine core efficiently. Another approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . These methods provide a straightforward and efficient access to a variety of substituted indolizines.

Chemical Reactions Analysis

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, we compare this compound with structurally similar methanone derivatives reported in the literature:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substitutions Key Features Potential Applications
Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone Indolizine + pyrrolidine 3-(Pyridin-2-yloxy)pyrrolidine Bicyclic aromatic core, polar pyridinyloxy group CNS-targeted drug discovery (e.g., orexin/histamine receptor modulation)
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Pyrazine + pyrrolidine 3-(m-Tolyl)pyrazine, 3,4-dimethoxybenzyl Electron-deficient pyrazine ring, lipophilic benzyl group Dual orexin receptor antagonist (DORA) with improved metabolic stability
(S)-[(1H-Indol-2-yl)(3-(2-((4-Methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone Indole + pyrrolidine 4-Methoxybenzyl-pyridine hybrid Indole-based aromaticity, extended alkylamine chain Dual histamine H1/H4 receptor ligand for anti-inflammatory applications
Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl Pyridine + pyrazoline 5-Phenylpyrazoline Planar pyrazoline ring, phenyl substituent Kinase inhibition (e.g., JAK/STAT pathway) due to pyridine-pyrazoline synergy
(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone Pyridine + azetidine Pyrimidin-2-ylamino azetidine Compact azetidine ring, sulfur-containing pyridine Antimicrobial activity via pyrimidine-DNA interaction

Key Comparative Insights

Pyrazine-based analogs (e.g., compound from ) exhibit electron-deficient aromatic systems, favoring interactions with electron-rich residues in orexin receptors .

Polarity and Solubility :

  • The pyridin-2-yloxy substituent introduces polarity, likely improving aqueous solubility compared to lipophilic analogs like the 3,4-dimethoxybenzyl derivative in .

Biological Activity

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Structure

The compound features an indolizine core, a pyridine ring, and a pyrrolidine moiety. Its IUPAC name is indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone, with the following molecular formula:

Property Value
Molecular FormulaC18H17N3O2
Molecular Weight305.35 g/mol
CAS Number1903032-29-0

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the copper-catalyzed cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which allows for the formation of the indolizine structure alongside the desired functional groups.

This compound exhibits its biological effects by interacting with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, which contributes to its potential anticancer properties. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has been tested against several types of cancer cells, revealing IC50 values comparable to established chemotherapeutic agents .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 10 μM in breast cancer cells. Flow cytometry analyses revealed that the compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings showed that it exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their biological activities:

Compound Biological Activity IC50/ MIC Values
Indole DerivativesAnticancer, AntimicrobialVaries
Pyrazolo-Pyrimidine DerivativesAnticancerIC50 = 9.1 nM
Imidazole CompoundsAntimicrobialMIC = 10 µg/mL

This comparison illustrates that while similar compounds exhibit biological activities, this compound presents unique properties due to its distinct structural features .

Q & A

Q. What are the key structural features of indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone, and how are they validated experimentally?

The compound combines an indolizine core with a pyrrolidine moiety substituted at the 3-position by a pyridin-2-yloxy group. Structural validation typically employs X-ray crystallography to resolve bond lengths, angles, and torsion angles. For example, related indolizine derivatives (e.g., 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone) exhibit monoclinic crystal systems (space group C2/c) with unit cell parameters such as a=25.822A˚,β=107.070a = 25.822 \, \text{Å}, \beta = 107.070^\circ, validated via SHELX refinement protocols . Hydrogen atoms are often located via difference Fourier synthesis, and methyl groups refined with isotropic displacement parameters .

Q. What synthetic routes are commonly employed for indolizine-pyrrolidine hybrids?

A representative method involves cyclization reactions of substituted pyridinium salts with acetylenes or ethylenes. For instance, 1-Hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone is synthesized via methylation of a precursor using potassium tert-butanolate and methyl iodide in toluene, yielding 94% product . Alternative routes include transition-metal-mediated strategies (e.g., Pd-catalyzed couplings) for regioselective substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1^1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.45–8.81 ppm, methyl groups at δ 3.75 ppm) .
  • Mass Spectrometry (EI) : Confirms molecular weight (e.g., m/z 329 [M+^+]) and fragmentation patterns .
  • Elemental Analysis : Validates purity (e.g., C 72.25%, H 4.67% vs. calculated C 72.94%, H 4.59%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for indolizine-pyrrolidine hybrids?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency in reflux conditions .
  • Catalysis : Fe2_2O3_3@SiO2_2/In2_2O3_3 nanoparticles improve reaction rates and selectivity in pyrazole-allylidene derivatives, a strategy adaptable to indolizine systems .
  • Temperature Control : Lower temperatures (e.g., 60°C) minimize side reactions in acetylene-based cyclizations .

Q. How do structural modifications influence biological activity (e.g., CDK inhibition)?

The pyrrolidine-1-yl methanone moiety is critical for target engagement. For example, AZD-5597—a structurally analogous CDK inhibitor—binds via hydrogen bonding between the methanone carbonyl and kinase active-site residues . Substitutions on the pyridinyloxy group (e.g., fluoro, methyl) modulate lipophilicity and bioavailability, as shown in SAR studies of orexin receptor antagonists .

Q. What strategies resolve contradictions in crystallographic data for indolizine derivatives?

  • Twinned Data Refinement : SHELXL’s twin-law refinement handles pseudo-merohedral twinning common in indolizine crystals .
  • Displacement Parameter Analysis : Anisotropic refinement of heavy atoms (e.g., iodine in tert-butyl derivatives) improves model accuracy .
  • Validation Tools : Rint_{\text{int}} values < 0.07 and agreement factors (R1 < 0.05) ensure data reliability .

Q. How can computational methods complement experimental data for this compound?

  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO stability) and predicts solubility .
  • Docking Studies : Models interactions with targets (e.g., CDK2 active site) using software like AutoDock Vina, validated by crystallographic poses .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomers in multi-step syntheses .
  • Stability : Storage at -20°C (powder) or -80°C (DMSO solutions) prevents decomposition, as demonstrated for AZD-5597 .

Methodological Notes

  • Crystallography : Use SHELX suite (SHELXL, SHELXS) for structure solution and refinement, citing Sheldrick’s protocols .
  • Synthetic Protocols : Prioritize transition-metal-free routes for cost-effectiveness and reproducibility .
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals .

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